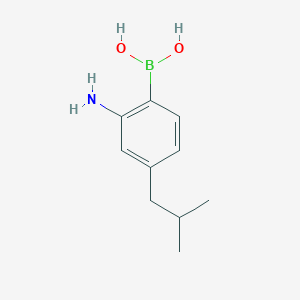

(2-Amino-4-isobutylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Amino-4-isobutylphenyl)boronic acid is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Synthesis Analysis

Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Molecular Structure Analysis

The molecular formula of (2-Amino-4-isobutylphenyl)boronic acid is C10H16BNO2 . Boronic acids form tetrahedral boronate complexes with pKa 7 . They are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .Chemical Reactions Analysis

Boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They can be used as reaction catalysts . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .Physical And Chemical Properties Analysis

Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers . The solubility of boronic acids can be increased by adding monosaccharides to the aqueous solutions .Applications De Recherche Scientifique

Cross-Coupling Reactions

Boronic acids and their derivatives are widely used in cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Catalysis

Boronic acids can act as Lewis acids, making them useful in various catalytic processes . For example, they can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

Medicinal Chemistry

Boronic acids have found applications in medicinal chemistry . They can interact with biological targets, such as proteins and enzymes, which makes them useful in the development of new drugs .

Polymer and Optoelectronics Materials

Boronic acids and their derivatives can be used in the development of polymer and optoelectronic materials . Their unique properties allow them to be used in the creation of materials with specific characteristics .

Sensing Applications

Boronic acids have been utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation . This can be useful in various areas of biological research .

Separation Technologies

Boronic acids can be used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation of complex mixtures .

Development of Therapeutics

The interaction of boronic acids with diols allows for their use in the development of therapeutics . This includes the development of drugs for various diseases .

Orientations Futures

Boron neutron capture therapy (BNCT) is an attractive approach to treating cancers . The amount and localization of boron-10 atoms in tumor tissues directly determine the therapeutic effect . This study developed a novel fluorescence sensor, BITQ, to analyze boronic acid agents used for BNCT . The research group led by Associate Professor Naoyuki Shimada of the Department of Chemistry at the College of Humanities and Sciences at Nihon University, has revealed the successful development of an efficient chemical synthesis method for peptides .

Propriétés

IUPAC Name |

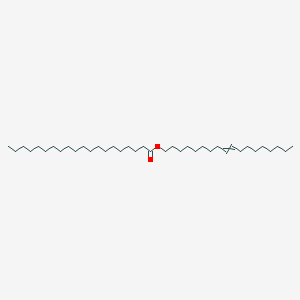

[2-amino-4-(2-methylpropyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQVRTWRJLAVOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CC(C)C)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595948 |

Source

|

| Record name | [2-Amino-4-(2-methylpropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4-isobutylphenyl)boronic acid | |

CAS RN |

153624-54-5 |

Source

|

| Record name | [2-Amino-4-(2-methylpropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)

![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)